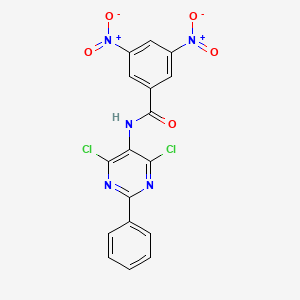
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. This compound belongs to the class of nitroaromatic compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to induce DNA damage, activate caspase-dependent apoptosis, and inhibit cell proliferation, migration, and invasion in cancer cells. Moreover, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide in lab experiments include its potent anticancer activity, selectivity for cancer cells, and minimal toxicity in normal cells. However, the limitations of using this compound include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide. Firstly, further optimization of its pharmacokinetic properties is needed to improve its efficacy in vivo. Secondly, the potential use of this compound in combination with other anticancer agents should be explored. Thirdly, the mechanism of action of this compound should be further elucidated to identify additional targets for cancer therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be investigated.
In conclusion, this compound has shown promising anticancer activity and minimal toxicity in normal cells. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anticancer agents and in other diseases.
Méthodes De Synthèse
The synthesis of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the reaction of 4,6-dichloro-2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form 4,6-dichloro-2-phenylpyrimidine-5-carbonyl chloride. This intermediate is then reacted with 3,5-dinitrobenzamide in the presence of a base to afford the final product.
Applications De Recherche Scientifique
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion in cancer cells.
Propriétés
IUPAC Name |
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N5O5/c18-14-13(15(19)22-16(21-14)9-4-2-1-3-5-9)20-17(25)10-6-11(23(26)27)8-12(7-10)24(28)29/h1-8H,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKKRKVYEHJTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

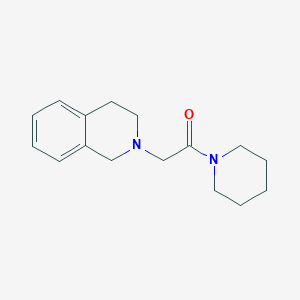

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)



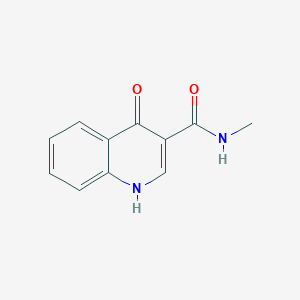

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
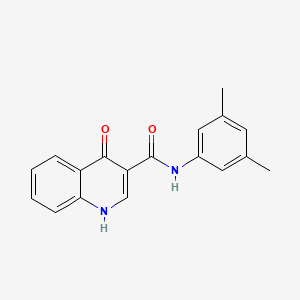
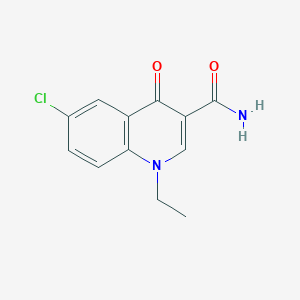
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)